molecular formula C7H7NO3S B2806677 Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate CAS No. 2361643-83-4

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2806677
CAS No.: 2361643-83-4
M. Wt: 185.2
InChI Key: ZBKFEDJVGHMKHM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate is a high-purity chemical building block designed for research and development applications. This multifunctional heterocyclic compound is of significant interest in medicinal chemistry and agrochemical research. Compounds based on the 5-formylthiazole structure have been identified as key intermediates in the synthesis of advanced chemical entities. Research indicates that similar 5-formylthiazole and 1,2,3-thiadiazole derivatives demonstrate a range of valuable biological activities, serving as core structures in the development of anti-phytoviral agents, bactericides, and pesticides . The presence of both a formyl group and an ester moiety on the thiazole ring makes this compound a versatile precursor for further chemical transformations, including condensation and cyclization reactions, to create more complex molecular architectures. As a result, it is a valuable reagent for constructing novel compounds for screening and development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4-5(3-9)12-6(8-4)7(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFEDJVGHMKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction is catalyzed by acid and followed by deprotection to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Chemical Synthesis

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It plays a crucial role in developing new chemical entities that may have pharmaceutical properties .

Biological Activities

The compound has been studied for various biological activities:

  • Antibacterial and Antifungal Properties: Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal effects, making them candidates for drug development.
  • Analgesic and Anti-inflammatory Effects: Some studies suggest that derivatives of this compound may possess analgesic and anti-inflammatory properties, thus contributing to pain management therapies.

Pharmaceutical Development

This compound is explored as a precursor in drug development. Its derivatives are being investigated for their potential as active pharmaceutical ingredients (APIs) in treating various diseases due to their biological activities .

Industrial Applications

This compound is also utilized in the industrial sector for synthesizing various chemicals and materials. Its derivatives are involved in producing agrochemicals, particularly pesticides and herbicides, which leverage the compound's biological activity to protect crops from pests and diseases .

In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was found to inhibit the growth of several bacterial strains effectively. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance its antibacterial potency.

Case Study 2: Drug Development

A research project focused on synthesizing new analgesics included this compound as a key intermediate. The resulting compounds demonstrated promising analgesic effects in preclinical trials, indicating potential for further development into therapeutic agents.

Data Tables

Application AreaDescriptionExamples of Use
Chemical SynthesisIntermediate for synthesizing complex organic moleculesSynthesis of novel heterocycles
Biological ResearchStudies on antibacterial and antifungal propertiesCandidate for antibiotic development
Pharmaceutical IndustryPrecursor for drug developmentActive pharmaceutical ingredients
Industrial ChemicalsUsed in agrochemical formulationsPesticides and herbicides

Mechanism of Action

The mechanism of action of Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and carboxylate groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzymatic activities .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Electronic Comparisons

Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate ()
  • Substituents : Bromo (position 5), methyl (position 4), methyl ester (position 2).
  • Key Differences : The bromo group at position 5 is a strong electron-withdrawing substituent, contrasting with the formyl group in the target compound. Bromine’s larger atomic radius and electronegativity may increase steric hindrance and reduce reactivity toward nucleophilic substitution compared to the formyl group, which is more polar and reactive in aldehyde-specific reactions (e.g., condensations).
  • Synthetic Utility : Bromo-substituted thiazoles are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group enables nucleophilic additions or reductions to alcohols/amines .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate ()
  • Substituents : Phenyl (position 2), trifluoromethyl (position 5), ethyl ester (position 4).
  • Key Differences: The trifluoromethyl group at position 5 enhances lipophilicity and metabolic stability compared to the formyl group.
  • Structural Data : The thiazole and phenyl rings are nearly coplanar (dihedral angle: 5.15°), suggesting conjugation. The formyl group in the target compound may disrupt planarity due to steric or electronic effects .
Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate ()
  • Substituents : Benzenepeptide (position 2), methyl (position 4), ethyl ester (position 5).
  • The target compound’s formyl group offers simpler derivatization pathways.

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Reactivity Highlights
Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate 199.22 Formyl (C=O), methyl ester ~1.2 Aldehyde reactivity (e.g., Schiff base formation)
Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate 250.09 Bromo, methyl ester ~2.5 Cross-coupling reactions
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 301.27 Phenyl, trifluoromethyl ~3.0 Enhanced metabolic stability

Biological Activity

Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H7NO3S
  • Molecular Weight : 185.2 g/mol
  • Chemical Structure : The compound features a thiazole ring, which is critical for its biological activity.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are attributed to the thiazole moiety, which interacts with microbial targets, disrupting cellular processes.

Activity TypeMicroorganismMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in vitro against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxic effects of thiazole derivatives, this compound was tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µg/mL for HepG2 cells and 20 µg/mL for A549 cells, demonstrating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : It has been suggested that thiazole derivatives can trigger programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : Thiazoles can influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Research Findings

Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:

  • Drug Development : The compound is being explored as a precursor in synthesizing novel therapeutic agents.
  • Pharmacological Studies : Ongoing research aims to elucidate its full pharmacological profile and potential side effects.

Q & A

Basic: What are the common synthetic routes for Methyl 5-formyl-4-methyl-1,3-thiazole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with α-oxo esters and thiourea derivatives. For example, analogous thiazole carboxylates are synthesized via cyclization of thiourea with α-oxo esters in acetone under reflux, followed by formylation at the 5-position using Vilsmeier-Haack conditions (e.g., POCl₃ and DMF) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance formylation efficiency.
  • Temperature : Cyclization steps often require reflux (70–80°C), while formylation may need controlled低温 (0–5°C) to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product due to structural similarities with intermediates .

Advanced: How can computational tools like SHELX refine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:
SHELXL is widely used for small-molecule crystallographic refinement. For this compound:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data is ideal to resolve the formyl and methyl groups, which may exhibit positional disorder .
  • Challenges :
    • Disorder modeling : The formyl group’s electron density might split into multiple positions, requiring PART instructions in SHELXL.
    • Hydrogen placement : Methyl groups require riding hydrogen models, while the formyl hydrogen may need restrained refinement (DFIX command).
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure reliability. Cross-validation with ORTEP-3 graphical models aids in visualizing thermal ellipsoids .

Basic: What spectroscopic techniques are most effective for characterizing the functional groups in this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. Methyl groups (thiazole-4-CH₃ and ester-OCH₃) resonate as singlets at δ 2.4–2.6 and δ 3.8–3.9 ppm, respectively .
    • ¹³C NMR : The formyl carbon (C=O) appears at δ 190–195 ppm, while the ester carbonyl is at δ 165–170 ppm .
  • IR : Strong stretches at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (formyl C=O) confirm functional groups .

Advanced: How does the electronic nature of the formyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:
The electron-withdrawing formyl group enhances electrophilicity at the thiazole ring, facilitating nucleophilic additions (e.g., Schiff base formation with amines). This property is exploited in:

  • Drug design : Formyl derivatives act as Michael acceptors, targeting cysteine residues in enzymes (e.g., kinases).
  • Structure-activity relationship (SAR) : Substituents at the 5-position modulate bioavailability; the formyl group’s polarity can be tuned via reduction to hydroxymethyl or conversion to oximes .

Basic: What are the recommended protocols for resolving contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer:

  • Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Step 2 : Variable-temperature NMR: Heating to 50°C may coalesce split peaks caused by conformational exchange.
  • Step 3 : Deuteration experiments: Exchangeable protons (e.g., formyl) disappear upon D₂O shake, confirming assignment .

Advanced: How can high-throughput crystallography pipelines improve polymorph screening for this compound?

Methodological Answer:

  • Automated workflows : Use SHELXC/D/E for rapid phase determination across multiple crystals.
  • Conditions : Screen >100 crystallization conditions (e.g., PEG/Ion kits) to identify stable polymorphs.
  • Data analysis : Cluster refinement in SHELXL-2018/3 distinguishes between Z’ > 1 structures and pseudosymmetry .

Basic: What are the stability concerns for this compound under storage, and how can degradation be mitigated?

Methodological Answer:

  • Degradation pathways : Hydrolysis of the ester group in humid conditions or formyl oxidation in air.
  • Mitigation :
    • Store at –20°C under argon.
    • Use stabilizers like BHT (0.1% w/w) in solid state.
    • Monitor via periodic LC-MS for mass shifts (+18 Da for hydrolysis) .

Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) across studies be systematically addressed?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) using tools like Prism.
  • Control standardization : Normalize data to reference inhibitors (e.g., staurosporine for kinases).
  • SAR validation : Synthesize analogs (e.g., 5-formyl → 5-nitro) to isolate electronic effects .

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